Atosiban acetate Atosiban acetate
Brand Name: Vulcanchem
CAS No.: 914453-95-5
VCID: VC0195041
InChI: InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
SMILES: CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Molecular Formula: C45H71N11O14S2
Molecular Weight: 1054.2 g/mol

Atosiban acetate

CAS No.: 914453-95-5

VCID: VC0195041

Molecular Formula: C45H71N11O14S2

Molecular Weight: 1054.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Atosiban acetate - 914453-95-5

Description

Atosiban acetate is a medication used to delay imminent preterm birth in pregnant adult women between 24 and 33 weeks of gestation . It belongs to a class of drugs called tocolytic agents, which work by inhibiting the natural hormone oxytocin, thus weakening uterine contractions and reducing their frequency . Atosiban is administered intravenously by a healthcare professional . It is prescribed when a woman exhibits regular uterine contractions of at least 30 seconds duration at a rate of four or more per 30 minutes, cervical dilation of 1 to 3 cm, and at least 50% effacement with a normal fetal heart rate .

Atosiban is a nonapeptide and a competitive vasopressin/oxytocin receptor antagonist . It antagonizes uterine contractions and induces uterine quiescence by inhibiting oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane . This leads to reduced release of intracellular calcium and reduced influx of calcium from the extracellular space, preventing uterine muscle contractions . The most commonly reported side effect of Atosiban is nausea .

Atosiban shares a structural similarity with oxytocin but has been modified to act as an antagonist . While not a direct substitute, other tocolytic agents like nifedipine and indomethacin may be considered in preterm labor management, depending on specific clinical circumstances . Atosiban was developed by Ferring Pharmaceuticals in Sweden and was first reported in the literature in 1985 .

CAS No. 914453-95-5
Product Name Atosiban acetate
Molecular Formula C45H71N11O14S2
Molecular Weight 1054.2 g/mol
IUPAC Name acetic acid;(2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C43H67N11O12S2.C2H4O2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2;1-2(3)4/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63);1H3,(H,3,4)/t23-,24+,27-,28+,29-,30-,31-,35-,36?;/m0./s1
Standard InChIKey SVDWBHHCPXTODI-MHZXAHMBSA-N
SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)N)CC(=O)N)C(C)O.CC(=O)O
Appearance White Solid
Purity > 95%
Synonyms Cyclic (1→5)-disulfide O-Ethyl-N-(3-mercapto-1-oxopropyl)-D-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-glycinamide Monoacetate; Antocile Acetate; CAP 449 Acetate; CAP 476 Acetate; CAP 581 Acetate; F 314 Acetate; ORF 22164 Aceta
PubChem Compound 24892851
Last Modified Aug 15 2023

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